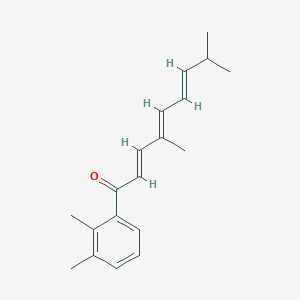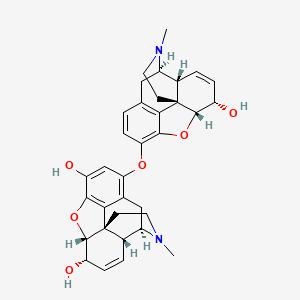
Coumaperine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumaperine is a N-acylpiperidine.
This compound is a natural product found in Piper nigrum with data available.
Aplicaciones Científicas De Investigación
Chemopreventive Effects in Hepatocarcinogenesis
Coumaperine, isolated from white pepper, has demonstrated chemopreventive action against rat hepatocarcinogenesis. A study by Kitano et al. (2000) indicated that this compound reduced the numbers and areas of induced glutathione S‐transferase placental form (GST‐P)‐positive hepatocellular foci, suggesting its role in protecting against the initiation of hepatocarcinogenesis possibly through inhibition of cell proliferation (Kitano et al., 2000).
Inhibition of NF-κB and Anticancer Activity
This compound derivatives were explored for their cytotoxic effects against cancer cells and NF-κB inhibitory activity by Nandakumar et al. (2017). They found that derivatives like CP-9 and CP-38 suppressed NF-κB subunits and inhibited cell migration in lung adenocarcinoma cells, indicating potential anticancer properties (Nandakumar et al., 2017).
Coumarin Scaffold in Medicinal Chemistry
A review by Annunziata et al. (2020) discusses the importance of the coumarin scaffold, present in this compound, in medicinal chemistry. Coumarin's ability to interact with various enzymes and receptors makes it a versatile scaffold with applications in the treatment of different diseases (Annunziata et al., 2020).
Inhibition of Cholinesterase
Research on the roots of Angelica dahurica identified coumarins with inhibitory effects against cholinesterase, an enzyme important in neurological function. This study highlights the potential of coumarins like this compound in treating neurological disorders (Seo et al., 2013).
Apoptogenic Effects in Cancer Cell Lines
A study on various coumarins found in plants demonstrated their potential in inducing apoptosis in cancer cell lines. This research, including the analysis of compounds like osthole, highlights the role of coumarins in developing chemotherapeutic agents (Shokoohinia et al., 2014).
Propiedades
| 76733-91-0 | |
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
(2E,4E)-5-(4-hydroxyphenyl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H19NO2/c18-15-10-8-14(9-11-15)6-2-3-7-16(19)17-12-4-1-5-13-17/h2-3,6-11,18H,1,4-5,12-13H2/b6-2+,7-3+ |
Clave InChI |
QDAARMDLSCDBFU-YPCIICBESA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)/C=C/C=C/C2=CC=C(C=C2)O |
SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC=C(C=C2)O |
SMILES canónico |
C1CCN(CC1)C(=O)C=CC=CC2=CC=C(C=C2)O |
Sinónimos |
coumaperine N-5-(4-hydroxyphenyl)-2E,4E-pentadienoylpiperidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


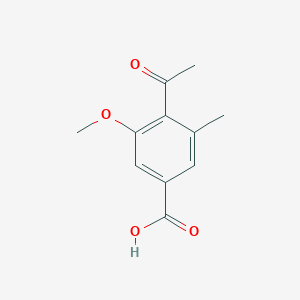




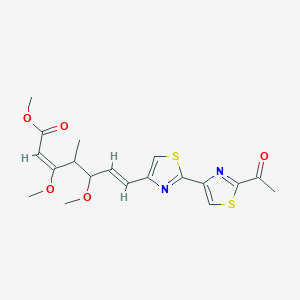
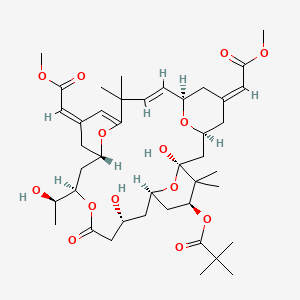
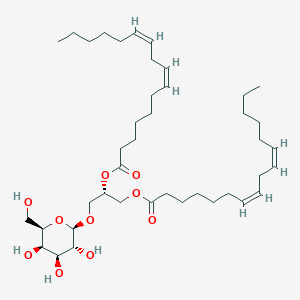
![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid](/img/structure/B1254535.png)
